3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine

Description

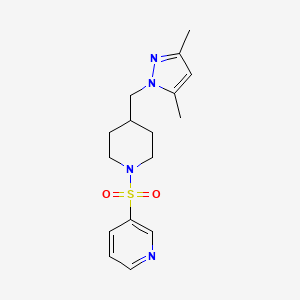

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine is a heterocyclic compound featuring a pyridine core linked via a sulfonyl group to a piperidine ring. The piperidine moiety is further substituted with a 3,5-dimethylpyrazole group through a methylene bridge. This structure combines key pharmacophoric elements:

- Sulfonyl group: Enhances solubility and serves as a hydrogen-bond acceptor.

- Piperidine: Confers conformational flexibility and basicity.

- 3,5-Dimethylpyrazole: Lipophilic substituent that may modulate steric and electronic properties.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions. However, its specific biological activity remains underexplored in publicly available literature.

Properties

IUPAC Name |

3-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-13-10-14(2)20(18-13)12-15-5-8-19(9-6-15)23(21,22)16-4-3-7-17-11-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNIQXHRVRAMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone, such as acetylacetone.

Attachment of the Piperidine Ring: The pyrazole derivative is then alkylated with a piperidine derivative under basic conditions, often using potassium tert-butoxide in tetrahydrofuran (THF) as the base and solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives of the pyridine ring.

Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function . The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine, we analyze structurally related compounds with modifications to the pyridine, sulfonyl, piperidine, or pyrazole moieties.

Table 1: Structural and Functional Comparison

Key Observations

Role of Pyridine vs. Other Aromatic Systems

- The target compound’s pyridine ring distinguishes it from analogs like 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine , which uses a fused thiazolo-pyridine system. Pyridine’s electron-withdrawing nature may enhance binding to polar active sites compared to thiazole’s sulfur-mediated hydrophobicity.

- In [Ir(C^N)₂(dmpzpy)]⁺ complexes , pyridine-based ligands (dmpzpy) coordinate to metals, suggesting the target compound could serve as a ligand in catalytic or photochemical contexts.

Impact of Sulfonyl Group Positioning

- The sulfonyl group in the target compound bridges pyridine and piperidine, contrasting with 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine , where sulfonyl directly links pyrazole and piperidine. This positional difference may alter solubility and steric bulk.

Piperidine Flexibility and Substitution Piperidine’s flexibility is retained in the target compound and 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives , both of which may exploit conformational adaptability for target engagement.

3,5-Dimethylpyrazole as a Modular Substituent

- The 3,5-dimethylpyrazole group is a common feature in antimicrobial () and metal-coordinating () compounds. Its methyl groups likely reduce metabolic degradation compared to unsubstituted pyrazoles.

Biological Activity

The compound 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyridine ring, a piperidine moiety, and a pyrazole component, which collectively contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group enhances the compound's solubility and bioavailability, while the pyrazole and piperidine rings are known to modulate enzyme activity and receptor interactions.

- Antitumor Activity : Research indicates that compounds containing pyrazole derivatives exhibit potent anticancer properties by inhibiting key signaling pathways such as mTORC1, which is crucial for cell growth and proliferation .

- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, with studies indicating its effectiveness through minimum inhibitory concentration (MIC) evaluations .

- Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing valuable insights into their therapeutic potential.

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine, and what are common pitfalls in its preparation?

- Answer : The synthesis typically involves multi-step reactions:

Functionalization of piperidine : Introduce the sulfonyl group via sulfonation of piperidine derivatives under controlled conditions (e.g., using chlorosulfonic acid) .

Pyrazole coupling : Attach the 3,5-dimethylpyrazole moiety via nucleophilic substitution or click chemistry. Steric hindrance from the dimethyl groups may slow this step, requiring catalysts like Cu(I) .

Final assembly : Link the sulfonated piperidine and pyridine rings. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted intermediates .

- Common pitfalls : Incomplete sulfonation, side reactions at the pyrazole N1 position, and residual solvents (e.g., DMF) affecting crystallinity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer :

- NMR : and NMR confirm regiochemistry of the pyrazole and piperidine moieties. Key signals include pyrazole C-H (~6.5 ppm) and piperidine methylene protons (~3.0–4.0 ppm) .

- X-ray crystallography : Resolves structural ambiguities, such as sulfonyl group orientation and piperidine chair conformation. For example, demonstrates how crystallography clarifies substituent positioning in similar pyridazine derivatives .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility. For instance, highlights fluorobenzyl groups enhancing binding affinity, which may vary with assay conditions .

- Structural analogs : Compare activity against derivatives (e.g., trifluoromethyl vs. methyl substitutions; see ). Use SAR studies to identify critical functional groups .

- Meta-analysis : Pool data from multiple studies (e.g., enzyme inhibition IC values) to identify trends. provides a comparative table for structurally related compounds .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising its bioactivity?

- Answer :

- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) to the pyridine ring to improve solubility. demonstrates how carboxylic acid derivatives enhance aqueous stability .

- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres. For example, shows trifluoromethyl groups reducing CYP450-mediated degradation .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets (e.g., kinases, GPCRs) while maintaining ADMET compliance .

Q. How should experimental designs account for environmental and safety considerations during large-scale synthesis?

- Answer :

- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Waste management : Neutralize sulfonation byproducts (e.g., HCl gas) using scrubbers. outlines protocols for handling hazardous intermediates .

- Ecotoxicity screening : Assess environmental impact using models like ECOSAR. emphasizes evaluating persistence in biotic/abiotic compartments .

Methodological Notes

- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme assays) .

- Advanced Synthesis : Optimize reaction yields via DoE (Design of Experiments) to assess temperature, solvent, and catalyst effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.